1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL-
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Overview
Description
1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- typically involves the cyclization of appropriate precursors. One common method includes the acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another method involves the dehydration of 5-hydroxypyrazolines in the presence of pyridine and thionyl chloride in benzene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 has been suggested for eco-friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield different pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine, thionyl chloride, and various oxidizing and reducing agents. The conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically substituted pyrazole derivatives, which can have varied applications depending on the functional groups introduced .
Scientific Research Applications
1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 3-methyl-1H-pyrazole-5-carboxylic acid
- 3,5-dimethyl-4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid
Uniqueness
1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethyl-3-oxo-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(6(10)11)7-8(2)5(3)9/h7H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRVHNAWPKYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN(C1=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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